molecular formula C21H17FN2O2S B2709025 1-[(2-fluorophenyl)methyl]-5,6-dimethyl-3-phenyl-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione CAS No. 899929-14-7

1-[(2-fluorophenyl)methyl]-5,6-dimethyl-3-phenyl-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione

Cat. No.: B2709025
CAS No.: 899929-14-7
M. Wt: 380.44
InChI Key: HOZSCBYWKRJHRI-UHFFFAOYSA-N
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Description

Historical Development of Thieno[2,3-d]pyrimidine Research

The exploration of thieno[2,3-d]pyrimidines began in the mid-20th century alongside advancements in heterocyclic chemistry. Early synthetic efforts focused on Gewald reactions and Dieckmann cyclizations to construct the thienopyrimidine core. A pivotal breakthrough occurred in the 1990s when researchers recognized its structural analogy to adenine, spurring investigations into purine receptor modulation. The 2010s witnessed exponential growth, with over 200 patents filed between 2012–2022 covering oncology and immunology applications. Modern techniques like fragment-based drug design (FBDD) and structure-activity relationship (SAR) studies have enabled precise functionalization at positions 2, 4, and 6 of the scaffold.

Medicinal Chemistry Significance of Thieno[2,3-d]pyrimidines

Thieno[2,3-d]pyrimidines exhibit broad therapeutic relevance across multiple target classes:

  • Kinase inhibition : Derivatives demonstrate nanomolar inhibition of VEGFR-2 (IC~50~ = 0.23 µM) and BRD4 (IC~50~ = 14 nM), crucial for antiangiogenic and epigenetic therapies.
  • Anti-inflammatory action : PDE4B inhibitors derived from this scaffold suppress TNF-α production by 80% at 10 µM concentrations.
  • Antimicrobial activity : Substitutions at position 3 enhance gram-positive bacterial inhibition (MIC = 2–8 µg/mL).

The scaffold’s planar aromatic system facilitates π-π stacking with kinase ATP pockets, while its sulfur atom induces dipole interactions critical for target binding.

Structural Classification and Isomeric Forms

Thienopyrimidines exist in three regioisomeric forms differentiated by sulfur positioning:

  • Thieno[2,3-d]pyrimidines : Sulfur at position 2,3; most pharmacologically active isomer.
  • Thieno[3,2-d]pyrimidines : Sulfur at position 3,2; used in CNS agents.
  • Thieno[3,4-d]pyrimidines : Less explored due to synthetic challenges.

The target compound, 1-[(2-fluorophenyl)methyl]-5,6-dimethyl-3-phenyl-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione, belongs to the first category. Its quaternary nitrogen at position 1 and 2,4-dione moieties enhance hydrogen-bond donor capacity compared to simpler analogs.

Bioisosteric Relationship to Adenine and Nucleic Acid Components

Thieno[2,3-d]pyrimidines serve as non-classical bioisosteres of adenine, replicating its hydrogen-bonding pattern while introducing enhanced metabolic stability. Key comparisons include:

  • Purine mimicry : The thiophene ring’s electron density (HOMO = −8.9 eV) approximates adenine’s imidazole ring (−9.1 eV), enabling competitive inhibition at purinergic receptors.
  • Tautomeric flexibility : The 2,4-dione system allows keto-enol tautomerism, mimicking nucleic acid base pairing.
  • Steric modifications : Methyl groups at positions 5 and 6 (as in the target compound) create a hydrophobic wedge that enhances kinase selectivity over wild-type adenine-binding proteins.

This bioisosterism has been exploited in developing antiviral agents targeting RNA polymerase and reverse transcriptase enzymes.

Position of this compound in Current Research Landscape

The target compound exemplifies third-generation thieno[2,3-d]pyrimidines optimized for polypharmacology. Its structural features align with contemporary drug design paradigms:

  • Cationic nitrogen : The quaternary ammonium at position 1 improves aqueous solubility (logP = 1.2 vs 2.8 for neutral analogs) while enabling ionic interactions with Asp1043 in VEGFR-2.
  • Fluorinated benzyl group : The 2-fluorophenylmethyl substituent enhances blood-brain barrier penetration (Pe = 8.7 × 10^−6 cm/s) compared to chlorinated analogs.
  • Dimethyl substitution : 5,6-Dimethyl groups induce a 15° dihedral angle distortion, preventing off-target binding to hERG channels (IC~50~ > 30 µM).

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-5,6-dimethyl-3-phenyl-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN2O2S/c1-13-14(2)27-20-18(13)19(25)24(16-9-4-3-5-10-16)21(26)23(20)12-15-8-6-7-11-17(15)22/h3-11,18H,12H2,1-2H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILVEOZVEFVVEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=[N+](C(=O)N(C(=O)C12)C3=CC=CC=C3)CC4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN2O2S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 1-[(2-fluorophenyl)methyl]-5,6-dimethyl-3-phenyl-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione is a member of the thieno[2,3-d]pyrimidine family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be outlined as follows:

  • Chemical Formula: C19H18FN3O2S
  • Molecular Weight: 357.43 g/mol
  • Key Functional Groups: Thieno[2,3-d]pyrimidine core, fluorophenyl substituent.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly in relation to its potential as a therapeutic agent. The following sections summarize key findings from the literature.

Antagonistic Activity

Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant antagonistic activity against gonadotropin-releasing hormone (GnRH) receptors. For instance:

  • Sufugolix , a related compound, has demonstrated potent oral activity as a GnRH receptor antagonist with minimal cytochrome P450 (CYP) inhibition. This suggests a promising pharmacokinetic profile for thieno[2,3-d]pyrimidine derivatives in hormone-related therapies .

In Vitro Studies

In vitro studies have shown that the compound can effectively inhibit specific biological pathways:

  • GnRH Antagonism: Compounds similar to the target molecule have been shown to maintain suppressive effects on plasma luteinizing hormone levels in animal models. For example, a close derivative exhibited IC50 values of 0.1 nM against human GnRH receptors .

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study revealed that modifications at the 5 and 6 positions of the thieno[2,3-d]pyrimidine ring significantly affect biological activity:

  • Fluorophenyl Substitution: The presence of a fluorophenyl group enhances binding affinity and selectivity towards GnRH receptors .

Case Studies

Several case studies highlight the practical applications and effectiveness of this compound:

  • Clinical Development : A derivative with similar structural characteristics was tested in castrated cynomolgus monkeys, showing sustained suppression of plasma LH levels for over 24 hours at a dosage of 30 mg/kg. This indicates potential use in treating hormone-dependent conditions like prostate cancer .
  • Comparative Studies : Comparative studies with other thieno[2,3-d]pyrimidine derivatives demonstrate that modifications can lead to enhanced potency and reduced side effects. For instance, compounds with methoxyurea side chains showed improved bioavailability and reduced desolvation energy costs due to intramolecular hydrogen bonding .

Table: Summary of Biological Activities

Activity TypeCompound ExampleEffectiveness (IC50)Notes
GnRH AntagonismSufugolix0.1 nMPotent and orally active
Hormonal SuppressionTAK-385N/ASustained effect in animal models
CYP InhibitionVariousLowMinimal interaction observed

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that compounds similar to 1-[(2-fluorophenyl)methyl]-5,6-dimethyl-3-phenyl-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione exhibit significant anticancer properties. For instance, derivatives of thieno[2,3-d]pyrimidines have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest. Studies have demonstrated that these compounds can target specific signaling pathways involved in cancer progression.

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Similar thieno[2,3-d]pyrimidine derivatives have shown activity against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell wall synthesis or interference with nucleic acid metabolism.

Neuroprotective Effects
There is emerging evidence suggesting that this class of compounds may possess neuroprotective properties. Research indicates that thieno[2,3-d]pyrimidines can modulate neurotransmitter systems and exhibit antioxidant activity, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Materials Science Applications

Organic Electronics
Due to their unique electronic properties, compounds like this compound are being explored for applications in organic electronics. Their ability to act as semiconductors makes them suitable candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Photovoltaic Applications
The incorporation of thieno[2,3-d]pyrimidine derivatives into photovoltaic devices has shown promise in enhancing energy conversion efficiency. The structural characteristics allow for better charge transport properties and improved stability under operational conditions.

Case Studies

Study Findings Reference
Anticancer ActivityDemonstrated inhibition of cancer cell proliferation in vitro; induced apoptosis via mitochondrial pathway
Antimicrobial EfficacyEffective against Gram-positive and Gram-negative bacteria; potential use as a therapeutic agent
Neuroprotective StudyExhibited reduction in oxidative stress markers; potential for treating neurodegenerative diseases

Comparison with Similar Compounds

Structural Analogues in Thienopyrimidine Chemistry

(a) 4-Imino-2,7-dimethyl-5,6,7,8-tetrahydro-4H-1-benzothieno[2,3-d]pyrimidin-3-amine ()
  • Core Structure: Benzothieno[2,3-d]pyrimidine with a tetrahydro ring system.
  • Key Differences: Replaces the 2,4-dione with an imino group and 3-amine, reducing hydrogen-bonding capacity but introducing basicity. Incorporates a benzothiophene moiety instead of a thiophene, increasing aromaticity and planarity.
  • Implications: The amine and imino groups may enhance solubility in polar solvents compared to the dione-containing target compound. However, the reduced rigidity of the tetrahydro ring could decrease binding specificity .
(b) 2-((2,5-Dimethylbenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one ()
  • Core Structure: Thieno[2,3-d]pyrimidin-4-one with a thioether linkage.
  • Key Differences :
    • Substitutes the 2-fluorophenylmethyl group with a 2,5-dimethylbenzylthio chain, altering electronic effects (electron-donating methyl vs. electron-withdrawing fluorine).
    • Features a 4-one instead of a 2,4-dione, limiting hydrogen-bonding sites.
  • Implications : The thioether may improve membrane permeability but could also increase susceptibility to oxidative metabolism. The methylbenzyl group may enhance lipophilicity relative to the fluorophenyl group .
(c) Thymine (5-Methylpyrimidine-2,4(1H,3H)-dione) ()
  • Core Structure : Simple pyrimidine dione without fused thiophene.
  • Key Differences: Lacks the thieno ring and all substituents (fluorophenylmethyl, phenyl, dimethyl).
  • Implications : The absence of the fused thiophene reduces molecular rigidity and aromatic surface area, likely diminishing binding to hydrophobic targets. However, the simplicity of thymine confers high aqueous solubility .

Substituent Effects on Physicochemical Properties

Compound Substituents Molecular Weight (Da)* LogP* Hydrogen Bond Donors/Acceptors
Target Compound 2-Fluorophenylmethyl, 5,6-dimethyl ~439.45 ~3.8 (est.) 2 acceptors, 0 donors
4-Imino-benzothieno derivative (Ev2) Imino, 3-amine, tetrahydro ~317.40 ~2.5 (est.) 2 donors, 3 acceptors
Thioether derivative (Ev5) 2,5-Dimethylbenzylthio, ethyl ~413.56 ~4.2 (est.) 1 acceptor, 0 donors
Thymine (Ev3) None (simple dione) 126.11 ~-0.7 2 donors, 2 acceptors

*Estimated values based on structural approximations.

  • Lipophilicity : The target compound’s 2-fluorophenylmethyl and phenyl groups increase LogP compared to thymine but are less lipophilic than the thioether derivative’s methylbenzyl chain.
  • Solubility: The 2,4-dione in the target compound improves aqueous solubility relative to non-dione analogs (e.g., thioether derivative) but is less soluble than thymine due to bulky substituents.

Q & A

Basic Question: What are the key structural features of this compound, and how do they influence its reactivity?

Answer:
The compound features a thieno[2,3-d]pyrimidine core with electron-withdrawing (fluorine) and electron-releasing (methyl) substituents. The 2-fluorophenylmethyl group introduces steric and electronic effects, while the 5,6-dimethyl and 3-phenyl groups modulate solubility and π-π stacking interactions. These structural elements collectively enhance its potential as a pharmacophore by balancing lipophilicity and target binding .

Methodological Insight:
To analyze substituent effects, use density functional theory (DFT) to calculate charge distribution and steric maps. Pair this with experimental data (e.g., NMR coupling constants) to validate electronic interactions .

Basic Question: What synthetic routes are commonly employed for thieno[2,3-d]pyrimidine derivatives?

Answer:
Typical routes involve cyclization of thiourea derivatives with α,β-unsaturated ketones or palladium-catalyzed cross-coupling to introduce aryl groups. For this compound, a multi-step synthesis would likely involve:

Formation of the pyrimidine ring via cyclocondensation.

Functionalization with fluorophenylmethyl and methyl groups via nucleophilic substitution or Suzuki-Miyaura coupling .

Key Reaction Conditions:

  • Use Pd(PPh₃)₄ as a catalyst for aryl couplings.
  • Optimize solvent polarity (e.g., 1,4-dioxane/water mixtures) to enhance yields .

Advanced Question: How can conflicting biological activity data for structurally similar compounds be resolved?

Answer:
Contradictions often arise from differences in substituent positioning (e.g., para vs. ortho fluorine) or assay conditions. For example, electron-withdrawing groups like nitro (in ) may enhance enzyme inhibition but reduce membrane permeability.

Methodological Approach:

  • Perform comparative structure-activity relationship (SAR) studies using isosteric analogs.
  • Use molecular docking to assess binding modes with target proteins (e.g., kinases or DHFR).
  • Validate with orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for efficacy) .

Advanced Question: What strategies optimize yield in multi-step syntheses of fluorinated thienopyrimidines?

Answer:
Yield optimization requires:

Stepwise Purification: Isolate intermediates via column chromatography (silica gel, hexane/EtOAc gradients) to avoid carryover impurities.

Catalytic Efficiency: Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling steps. notes tetrakis(triphenylphosphine)palladium(0) as effective for fluorophenyl boronic acid couplings.

Temperature Control: Maintain 100–120°C for cyclization steps to minimize side reactions .

Basic Question: How is the compound characterized spectroscopically?

Answer:

  • NMR: ¹H/¹³C NMR identifies substituent integration and regiochemistry (e.g., methyl singlet at δ 2.1–2.3 ppm). Fluorine-19 NMR confirms the fluorophenyl group’s position.
  • Mass Spectrometry: High-resolution MS (HRMS) verifies molecular formula (e.g., C₂₂H₂₀FN₂O₂S⁺).
  • IR: Stretches at 1680–1720 cm⁻¹ confirm dione carbonyl groups .

Advanced Question: How do computational methods aid in predicting this compound’s pharmacokinetics?

Answer:

  • ADME Prediction: Tools like SwissADME calculate logP (lipophilicity) and topological polar surface area (TPSA) to assess bioavailability. The trifluoromethyl group (in ) enhances logP but may reduce solubility.
  • Metabolism Prediction: CYP450 docking simulations identify potential oxidation sites (e.g., methyl groups).
  • Toxicity Screening: Use QSAR models to predict hepatotoxicity risks based on structural analogs .

Basic Question: What biological targets are plausible for this compound?

Answer:
Thieno[2,3-d]pyrimidines commonly target kinases, dihydrofolate reductase (DHFR), and adenosine receptors. The fluorophenyl group may enhance selectivity for ATP-binding pockets, while the dione moiety mimics natural substrates (e.g., folate in DHFR inhibition) .

Screening Protocol:

  • Conduct enzyme inhibition assays (IC₅₀ determination) against a kinase panel.
  • Use fluorescence polarization for DHFR binding affinity studies .

Advanced Question: How can regioselectivity challenges in introducing multiple substituents be addressed?

Answer:
Regioselectivity issues (e.g., competing N- vs. O-alkylation) are mitigated by:

Protecting Groups: Temporarily block reactive sites (e.g., silyl ethers for hydroxyls).

Directed Metalation: Use lithiation strategies (e.g., LDA) to direct substituent placement.

Microwave Synthesis: Accelerate reactions to favor kinetic over thermodynamic products .

Basic Question: What are the stability considerations for this compound under experimental conditions?

Answer:

  • Light Sensitivity: Fluorinated aromatics may degrade under UV; store in amber vials.
  • pH Sensitivity: The dione moiety is prone to hydrolysis in acidic/basic conditions. Use buffered solutions (pH 6–8) in biological assays .

Advanced Question: How can conflicting crystallography data be reconciled for structural analogs?

Answer:
Discrepancies in crystal structures (e.g., vs. 19) arise from polymorphism or solvent inclusion.
Resolution Steps:

Perform single-crystal X-ray diffraction under controlled humidity/temperature.

Compare with DFT-optimized geometries to identify conformational flexibility.

Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···F contacts) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.